4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one 4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 2034209-77-1
VCID: VC7488410
InChI: InChI=1S/C16H18N2O4S/c19-15-6-11(8-17(15)12-4-2-1-3-5-12)16(20)18-9-14-7-13(18)10-23(14,21)22/h1-5,11,13-14H,6-10H2
SMILES: C1C2CN(C1CS2(=O)=O)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.39

4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one

CAS No.: 2034209-77-1

Cat. No.: VC7488410

Molecular Formula: C16H18N2O4S

Molecular Weight: 334.39

* For research use only. Not for human or veterinary use.

4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one - 2034209-77-1

Specification

CAS No. 2034209-77-1
Molecular Formula C16H18N2O4S
Molecular Weight 334.39
IUPAC Name 4-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one
Standard InChI InChI=1S/C16H18N2O4S/c19-15-6-11(8-17(15)12-4-2-1-3-5-12)16(20)18-9-14-7-13(18)10-23(14,21)22/h1-5,11,13-14H,6-10H2
Standard InChI Key DKZLZNBMVXJMHC-UHFFFAOYSA-N
SMILES C1C2CN(C1CS2(=O)=O)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Introduction

Structural Elucidation and Nomenclature

Core Bicyclic Framework

The 2-thia-5-azabicyclo[2.2.1]heptane-2,2-dioxide moiety forms the central bicyclic system, comprising a seven-membered ring with sulfur and nitrogen atoms at positions 2 and 5, respectively. The "2,2-dioxido" designation indicates a sulfone group (-SO₂-) bridging the bicyclic structure. This sulfonamide group is critical for electronic stabilization and potential hydrogen-bonding interactions .

The bicyclo[2.2.1]heptane system imposes significant steric constraints, favoring a rigid boat-like conformation. Computational models (e.g., DFT calculations) predict that the sulfur atom’s oxidation state (+4) enhances polarity, facilitating solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Pyrrolidinone Substituent

The 1-phenylpyrrolidin-2-one group is appended via a carbonyl linkage at position 5 of the bicyclic system. Pyrrolidinones are lactam derivatives known for their bioisosteric replacement potential in drug design, often mimicking peptide bonds while resisting enzymatic hydrolysis . The phenyl group at position 1 introduces aromatic character, likely contributing to π-π stacking interactions with biological targets.

Physicochemical Properties (Predicted)

PropertyPredicted ValueMethod of Estimation
Molecular Weight~350.4 g/molEmpirical formula summation
LogP (Partition Coefficient)1.8 ± 0.3XLOGP3 algorithm
Solubility (Water)0.02 mg/mLESOL model
Topological Polar Surface Area95 ŲSwissADME

These predictions suggest moderate lipophilicity and poor aqueous solubility, necessitating formulation enhancements (e.g., nanocrystalline dispersions) for oral bioavailability.

Hypothetical Biological Activity

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